molecular formula C9H8O4 B105457 Phenylmalonic acid CAS No. 2613-89-0

Phenylmalonic acid

Cat. No. B105457
CAS RN: 2613-89-0
M. Wt: 180.16 g/mol
InChI Key: WWYDYZMNFQIYPT-UHFFFAOYSA-N
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Description

Phenylmalonic acid is a compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of malonic acid where a phenyl group replaces one of the hydrogen atoms. This substitution significantly alters the compound's characteristics and reactivity, making it a valuable entity in different fields of chemistry and materials science.

Synthesis Analysis

The synthesis of phenylmalonic acid derivatives and related compounds has been explored through various methods. For instance, coordination polymers with phenylmalonic acid have been synthesized using hydrothermal methods, as seen in the creation of copper(II) phenylmalonate complexes with heteroaromatic N-donor ligands . Similarly, in situ metal–ligand reactions of 2-phenyl-malonic acid have been employed to generate coordination polymers with different metal ions . Arylation of malonic acid derivatives with aryllead triacetates has also been applied to synthesize phenylmalonic acid analogs, demonstrating the versatility of this compound in organic synthesis .

Molecular Structure Analysis

The molecular structure of phenylmalonic acid derivatives has been extensively studied using techniques such as X-ray diffraction. The crystal structures of copper(II) phenylmalonate complexes reveal intricate layering and coordination patterns influenced by the presence of various ligands . The centrosymmetric structures of substituted malonic acids, including 2-phenylmalonic acid, have been reported, showing the influence of substitution on the hydrogen bonding network and overall molecular arrangement .

Chemical Reactions Analysis

Phenylmalonic acid and its derivatives participate in a range of chemical reactions. The compound's reactivity has been harnessed in the synthesis of luminescent lanthanide complexes, where 2-phenylmalonic acid acts as a linker in the assembly of inorganic/organic hybrids . Additionally, the Schmidt reaction has been used to synthesize phenylalanine analogs from arylmalonic acids, indicating the compound's utility in producing amino acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylmalonic acid derivatives have been a subject of interest. For example, the metallic salts of phenylmalonic acid have been studied for their effects on the crystallization behavior of poly(L-lactide), revealing their potential as nucleating agents . The luminescent properties of lanthanide complexes assembled through 2-phenylmalonic acid linkage have been characterized, highlighting the compound's role in enhancing luminescent performances . Furthermore, the optical properties of coordination polymers involving phenylmalonic acid have been investigated, demonstrating the compound's contribution to the absorption characteristics of these materials .

Scientific Research Applications

1. Coordination Chemistry and Magnetic Properties

Phenylmalonic acid (Phmal) has been utilized in coordination chemistry, specifically in the synthesis of a novel copper(II) compound, which exhibits significant ferromagnetic interactions. This compound forms a two-dimensional network, where the interlayer space is filled by the phenyl rings of the phenylmalonate ligands. Such compounds have potential applications in magnetic materials and molecular electronics (Pasán et al., 2003).

2. Luminescent Lanthanide Complex Sensors

Phenylmalonic acid has been used to form lanthanide coordination complexes, which function as bifunctional sensors for acetylacetone (acac) and Cd2+. The complexes, particularly those involving terbium, exhibit luminescence "turn on" and "turn off" properties, making them useful in sensing applications (Chen et al., 2020).

3. Catalysis and Decarboxylation Studies

Studies on the decarboxylation of phenylmalonic acid in the presence of rare-earth ions have shown that paramagnetic ions like dysprosium can accelerate the reaction rate. This has implications for understanding magnetic effects in chemical reactions and could inform future catalytic processes (Gelles, 1955).

4. Enzymatic Oxidation and Metabolic Pathways

Phenylmalonic acid is involved in the metabolic pathway of certain soil bacteria, like Alcaligenes bronchisepticus, which catalyzes the asymmetric decarboxylation of α-aryl-α-methylmalonic acids. This has been utilized for the enantioselective oxidation of mandelic acid, demonstrating potential applications in biotechnology and enzymatic synthesis (Miyamoto & Ohta, 1992).

5. Material Science: Nucleating Agents and Polymer Crystallization

In material science, metallic salts of phenylmalonic acid have been explored as nucleating agents to influence the crystallization behavior of polymers like poly(L-lactide). These studies help in understanding and improving the material properties of biodegradable polymers (Li & Dou, 2016).

6. Structural Chemistry and Crystallography

Phenylmalonic acid derivatives have been studied in crystallography, providing insights into their structural chemistry. This includes understanding hydrogen bonding networks and crystal structures, which are crucial in the field of molecular design and pharmaceuticals (Harrison et al., 2011).

Safety And Hazards

Phenylmalonic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective clothing. If inhaled or in contact with skin or eyes, appropriate first aid measures should be taken .

Future Directions

While there is limited information on the future directions of Phenylmalonic acid, it’s worth noting that its derivatives have found usefulness in diagnostics and biochemical evaluations as markers and in organic synthesis . Furthermore, the lab-scale synthesis of PH3, which involves the treatment of PCl3 with Na metal followed by hydrolysis, the high-temperature treatment of black phosphorus in liquid hydrogen, and the pyrolysis of either hypophosphorous acid, phosphorous acid, or a salt of one of these acids, suggests potential future directions in the field of sustainable synthesis .

properties

IUPAC Name

2-phenylpropanedioic acid
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InChI

InChI=1S/C9H8O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)(H,12,13)
Source PubChem
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InChI Key

WWYDYZMNFQIYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)C(=O)O
Source PubChem
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Molecular Formula

C9H8O4
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DSSTOX Substance ID

DTXSID5062552
Record name Propanedioic acid, phenyl-
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Molecular Weight

180.16 g/mol
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Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name Phenylmalonic acid
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Product Name

Phenylmalonic acid

CAS RN

2613-89-0
Record name Phenylmalonic acid
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Record name Phenylmalonic acid
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Record name PHENYLMALONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
662
Citations
GA Hall Jr, ES Hanrahan - The Journal of Physical Chemistry, 1965 - ACS Publications
… Dissociation constants of phenylmalonic acid in aqueous … rate constant for the decomposition of phenylmalonic acid vs. x/c, … Decomposition of 0.150 M phenylmalonic acid in dioxane-…
Number of citations: 18 pubs.acs.org
HP Lin, JJ Jwo - The Journal of Physical Chemistry, 1995 - ACS Publications
In a stirred batch experiment, ferroin (Fe (phen) 32+) behaves differently from Ce (III) or Mn (II) in catalyzing the bromate-drivenoscillating reaction with phenylmalonic acid (PhMA), …
Number of citations: 16 pubs.acs.org
K Miyamoto, S Tsuchiya, H Ohta - Journal of the American …, 1992 - ACS Publications
… Stereochemistry of Enzyme-Catalyzed Decarboxylation of ar-Methyl-a-phenylmalonic Acid … We have recently demonstrated a highly enantioselective and effective …
Number of citations: 41 pubs.acs.org
SD Furrow - The Journal of Physical Chemistry, 1989 - ACS Publications
… phenylmalonic acid-acetone and phenylmalonic acid-MMA mixtures also produce “consecutive oscillations” where two separate oscillatory trains occur.11 Since phenylmalonic acid (…
Number of citations: 11 pubs.acs.org
C Li, Q Dou - Journal of Macromolecular Science, Part B, 2016 - Taylor & Francis
… In this study, the metallic salts of phenylmalonic acid (PMA) were evaluated as novel nucleating agents for PLLA. Our study was mainly focused on the melt and crystallization behaviors, …
Number of citations: 10 www.tandfonline.com
DJ Hodgson, RO Asplund - Acta Crystallographica Section C: Crystal …, 1991 - scripts.iucr.org
… The compound is formed by decarboxylation of phenylmalonic acid by CaO in aqueous … obtained from the apparent decarboxylation of phenylmalonic acid in the presence of CaO …
Number of citations: 26 scripts.iucr.org
K Miyamoto, H Ohta - Biocatalysis, 1991 - Taylor & Francis
… Expecting that some of them can also act on substituted malonic acids, we next screened microorganisms that are able to grow by utilizing phenylmalonic acid (2). Analogously, the first …
Number of citations: 43 www.tandfonline.com
JB Niederl, RT Roth, AA Plentl - Journal of the American Chemical …, 1937 - ACS Publications
… While the chemistry of phenylmalonic acid and its derivatives appears to be rather well studied, the preparation of its phenolic derivatives seems to be limited to that ofthe methyl ethyl …
Number of citations: 11 pubs.acs.org
K Miyamoto, H Ohta - Biotechnology letters, 1992 - Springer
… The metabolic pathway of phenylmalonic acid by Alcaligenes bron~:hise_Dticus KU1201, which catalyzes the asymmetric decarboxylation of cc-aryl-(~-methylmalonic acids to {~…
Number of citations: 33 link.springer.com
AA Morton, I Hechenbleikner - Journal of the American Chemical …, 1936 - ACS Publications
… ride in a mixture oftoluene and ligroin a yield of 33% of phenylmalonic acid was obtained from the same run which yielded 40% of phenylacetic acid. With isobutyl chloridethe yields …
Number of citations: 29 pubs.acs.org

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